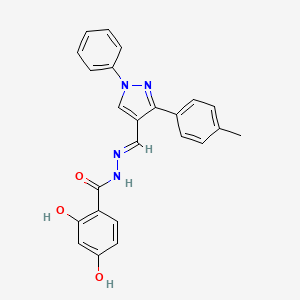
Propanoic acid, 3-(octylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(octylsulfonyl)-: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a propanoic acid backbone with an octylsulfonyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(octylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of propanoic acid with octylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 3-(octylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(octylsulfonyl)- is used as a reagent in organic synthesis, particularly in the formation of sulfonyl esters and other derivatives.
Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein modification.
Industry: In industrial applications, propanoic acid, 3-(octylsulfonyl)- can be used as an intermediate in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(octylsulfonyl)- involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Propanoic acid: A simple carboxylic acid without the sulfonyl group.
Octylsulfonic acid: Contains the sulfonyl group but lacks the propanoic acid backbone.
Sulfonyl chlorides: Compounds with a sulfonyl group attached to a chlorine atom.
Uniqueness: Propanoic acid, 3-(octylsulfonyl)- is unique due to the combination of the propanoic acid backbone and the octylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
125534-36-3 |
|---|---|
Molecular Formula |
C11H22O4S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-octylsulfonylpropanoic acid |
InChI |
InChI=1S/C11H22O4S/c1-2-3-4-5-6-7-9-16(14,15)10-8-11(12)13/h2-10H2,1H3,(H,12,13) |
InChI Key |
PXEBDVMQYVFOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)

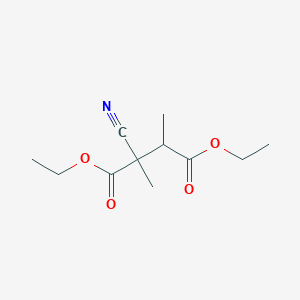


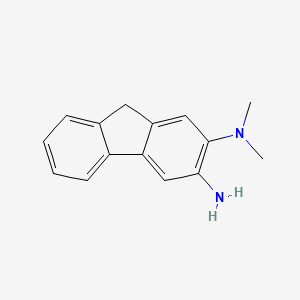
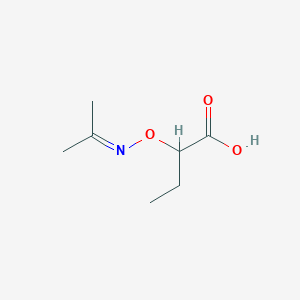
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
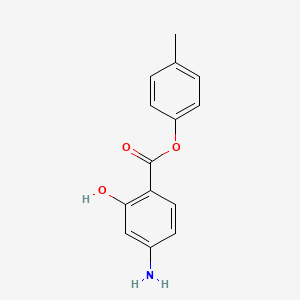
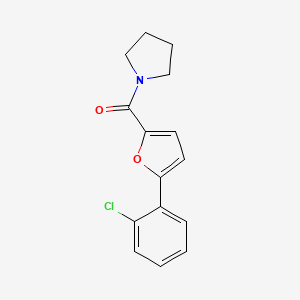
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
